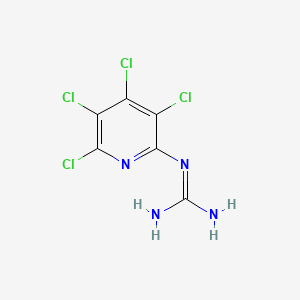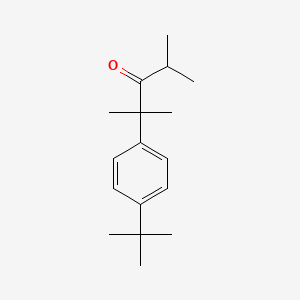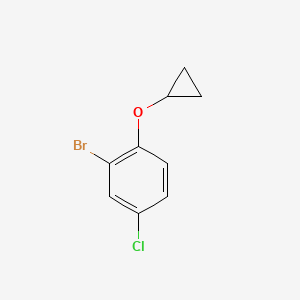![molecular formula C10H14O3 B14131399 2-Oxaspiro[5.5]undecane-1,3-dione CAS No. 4361-34-6](/img/structure/B14131399.png)
2-Oxaspiro[5.5]undecane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxaspiro[5.5]undecane-1,3-dione is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings, one of which contains an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxaspiro[5.5]undecane-1,3-dione typically involves the reaction of diethyl 3-oxopentanedioate with appropriate reagents under controlled conditions. One common method includes the use of alkylation reactions, where diethyl 3-oxopentanedioate is reacted with pentane-2,4-dione and acetone-dimethylhydrazone . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of commercial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Oxaspiro[5.5]undecane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the compound, often under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Oxaspiro[5.5]undecane-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Oxaspiro[5.5]undecane-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, thereby modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the desired therapeutic or catalytic effects .
Comparison with Similar Compounds
- 1,3-Dioxane-1,3-dithiane spiranes
- Bis(1,3-oxathiane) spiranes
- 1,5-Dioxaspiro[5.5]undecane-2,4-dione
Comparison: 2-Oxaspiro[5.5]undecane-1,3-dione is unique due to its specific spirocyclic structure containing an oxygen atom, which imparts distinct stereochemical properties and reactivity. Compared to similar compounds like 1,3-dioxane-1,3-dithiane spiranes and bis(1,3-oxathiane) spiranes, it offers different conformational equilibria and potential for enantiomeric separation . Additionally, its applications in various fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
4361-34-6 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-oxaspiro[5.5]undecane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c11-8-4-7-10(9(12)13-8)5-2-1-3-6-10/h1-7H2 |
InChI Key |
VNKHLAUNOWMLSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCC(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)

![1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14131337.png)
![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131338.png)
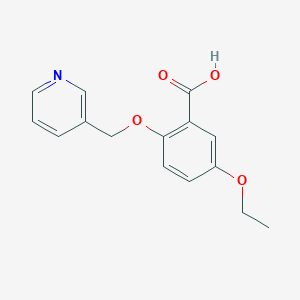
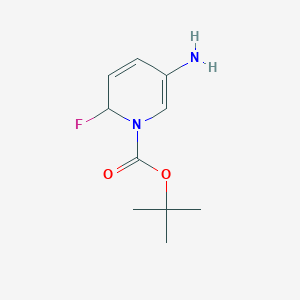

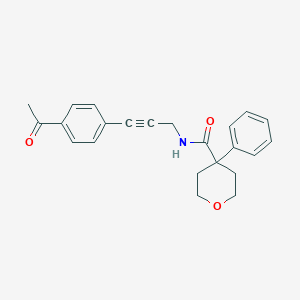
![(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14131375.png)
![[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene](/img/structure/B14131382.png)
